4-アミノ-3-ブロモ-5-クロロ安息香酸

概要

説明

Amino-bromo-chlorobenzoic acids are a type of organic compound that contains an amino group (-NH2), a bromo group (-Br), and a chloro group (-Cl) attached to a benzoic acid backbone . They are typically white to off-white crystalline powders .

Synthesis Analysis

While the specific synthesis process for “4-Amino-3-bromo-5-chlorobenzoic acid” is not available, similar compounds can be synthesized via diazotization reactions followed by reaction with appropriate halides .Molecular Structure Analysis

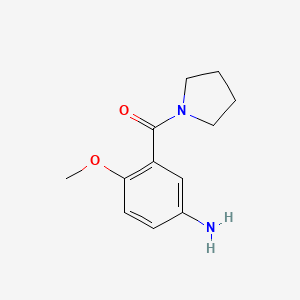

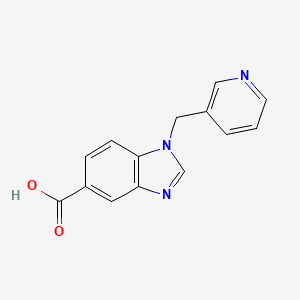

The molecular structure of these compounds typically includes a benzene ring with the amino, bromo, and chloro groups attached at different positions . The exact structure would depend on the positions of these groups on the benzene ring.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-3-bromo-5-chlorobenzoic acid” would depend on its specific structure. Similar compounds have a molecular weight around 235.46 g/mol .科学的研究の応用

医薬品ビルディングブロック

4-アミノ-3-ブロモ-5-クロロ安息香酸: は、医薬品研究開発における汎用性の高いビルディングブロックです。 その構造は、アミノ基とカルボキシル基の両方に置換基を導入することが可能であり、潜在的な治療効果を持つ幅広い新規分子の合成に最適です .

抗がん剤開発

この化合物は、抗がん剤の開発において有望な結果を示しています。 その誘導体は、腫瘍の増殖を阻害したり、がん細胞のアポトーシスを誘導したりするなど、がん治療に役立つ可能性のある性質を示すことが観察されています .

アルツハイマー病研究

4-アミノ-3-ブロモ-5-クロロ安息香酸のアミノ基とカルボキシル基は、アルツハイマー病に影響を与える可能性のある化合物を生成するために修飾することができます。 これらの化合物は、潜在的に病気と関連する生物学的プロセスを妨げる可能性があります .

抗菌作用

研究によると、4-アミノ-3-ブロモ-5-クロロ安息香酸の誘導体は、抗菌剤として役立ちます。 それらはさまざまな細菌株に対して試験されており、中程度の活性を示し、さらなる開発の可能性があります .

抗酸化特性

この化合物とその誘導体は、抗酸化能力について評価されています。 それらは、フリーラジカルを捕捉する可能性があり、酸化ストレス関連疾患の治療法の開発において貴重な特性です .

超分子化学

4-アミノ-3-ブロモ-5-クロロ安息香酸: は、超分子化学において役割を果たし、他の化合物と共結晶や分子塩を形成できます。 これらの集合体は、特定の特性を持つ新しい材料の設計に影響を与えます .

作用機序

Target of Action

Similar compounds have been used in the synthesis of therapeutic sglt2 inhibitors , suggesting that ABCBA may also interact with these targets.

Mode of Action

It’s known that benzoic acid derivatives can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets.

Biochemical Pathways

ABCBA is a halogenated benzoic acid and can participate in various biochemical pathways. For instance, 3-Bromo-4-chlorobenzoic acid, a similar compound, can be synthesized via diazotization of 3-amino-4-chlorobenzoic acid followed by reaction with copper (I) bromide . This suggests that ABCBA might also be involved in similar biochemical pathways.

Pharmacokinetics

The lipophilicity and water solubility of similar compounds are often considered when predicting their pharmacokinetic properties .

Result of Action

It’s known that similar compounds can have effects on the respiratory system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ABCBA. Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .

実験室実験の利点と制限

The main advantage of using 4-Amino-3-bromo-5-chlorobenzoic acid in lab experiments is its versatility. It has a wide range of applications in scientific research, and it can be used as a reagent for a range of reactions. Additionally, 4-Amino-3-bromo-5-chlorobenzoic acid is relatively easy to synthesize and is relatively inexpensive.

The main limitation of using 4-Amino-3-bromo-5-chlorobenzoic acid in lab experiments is that its mechanism of action is not yet fully understood. Additionally, it is important to note that 4-Amino-3-bromo-5-chlorobenzoic acid can be toxic in high concentrations, and it can be dangerous if not handled properly.

将来の方向性

There are a number of potential future directions for 4-Amino-3-bromo-5-chlorobenzoic acid research. These include further research into its mechanism of action, its effects on different types of cells and proteins, and its potential applications in the treatment of various diseases. Additionally, research into the synthesis of 4-Amino-3-bromo-5-chlorobenzoic acid from other compounds could lead to more efficient and cost-effective production methods. Finally, further research into the safety and toxicity of 4-Amino-3-bromo-5-chlorobenzoic acid could help to ensure its safe and effective use in lab experiments.

生化学分析

Biochemical Properties

4-Amino-3-bromo-5-chlorobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with enzymes involved in aromatic compound metabolism, such as cytochrome P450 enzymes, which are known to catalyze the oxidation of aromatic rings . The nature of these interactions can vary, with the compound potentially acting as a competitive inhibitor or a substrate that undergoes metabolic transformation.

Cellular Effects

The effects of 4-Amino-3-bromo-5-chlorobenzoic acid on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in detoxification processes, leading to changes in the levels of specific proteins and enzymes . Additionally, 4-Amino-3-bromo-5-chlorobenzoic acid can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 4-Amino-3-bromo-5-chlorobenzoic acid exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as enzymes or receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. For instance, the compound may bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity . Additionally, 4-Amino-3-bromo-5-chlorobenzoic acid may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of 4-Amino-3-bromo-5-chlorobenzoic acid can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 4-Amino-3-bromo-5-chlorobenzoic acid is relatively stable under normal laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Amino-3-bromo-5-chlorobenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there may be threshold effects, where a certain dosage level is required to observe significant biochemical or physiological changes . At high doses, 4-Amino-3-bromo-5-chlorobenzoic acid can cause toxicity, potentially affecting liver and kidney function, as well as other organ systems .

Metabolic Pathways

4-Amino-3-bromo-5-chlorobenzoic acid is involved in various metabolic pathways, including those related to the metabolism of aromatic compounds. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The interaction with specific enzymes and cofactors can influence the metabolic flux and the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of 4-Amino-3-bromo-5-chlorobenzoic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within the cell . The localization and accumulation of 4-Amino-3-bromo-5-chlorobenzoic acid in specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of 4-Amino-3-bromo-5-chlorobenzoic acid is an important factor in determining its biological effects. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 4-Amino-3-bromo-5-chlorobenzoic acid in specific subcellular regions can affect its interactions with biomolecules and its overall activity .

特性

IUPAC Name |

4-amino-3-bromo-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSPNDOXYFHEGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651700 | |

| Record name | 4-Amino-3-bromo-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874779-57-4 | |

| Record name | 4-Amino-3-bromo-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-Hexahydro-3-[(2-methylpropyl)amino]-2H-azepin-2-one](/img/structure/B1385919.png)

![(2-Methoxyethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1385920.png)

![8-(4-Chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B1385933.png)